molecular formula C27H26N2O6 B7459795 ethyl 3-{[hydroxy(diphenyl)acetyl]amino}-5,6-dimethoxy-1H-indole-2-carboxylate

ethyl 3-{[hydroxy(diphenyl)acetyl]amino}-5,6-dimethoxy-1H-indole-2-carboxylate

Cat. No.: B7459795
M. Wt: 474.5 g/mol
InChI Key: IHWXJTJVAPSYPT-UHFFFAOYSA-N
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Description

Ethyl 3-{[hydroxy(diphenyl)acetyl]amino}-5,6-dimethoxy-1H-indole-2-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-{[hydroxy(diphenyl)acetyl]amino}-5,6-dimethoxy-1H-indole-2-carboxylate typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include phenylhydrazine, ethyl acetoacetate, and various catalysts to facilitate the formation of the indole ring .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{[hydroxy(diphenyl)acetyl]amino}-5,6-dimethoxy-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce reduced indole derivatives .

Scientific Research Applications

Ethyl 3-{[hydroxy(diphenyl)acetyl]amino}-5,6-dimethoxy-1H-indole-2-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 3-{[hydroxy(diphenyl)acetyl]amino}-5,6-dimethoxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives such as:

Uniqueness

Ethyl 3-{[hydroxy(diphenyl)acetyl]amino}-5,6-dimethoxy-1H-indole-2-carboxylate is unique due to its specific substitution pattern and the presence of the hydroxy(diphenyl)acetyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

ethyl 3-[(2-hydroxy-2,2-diphenylacetyl)amino]-5,6-dimethoxy-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O6/c1-4-35-25(30)24-23(19-15-21(33-2)22(34-3)16-20(19)28-24)29-26(31)27(32,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-16,28,32H,4H2,1-3H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHWXJTJVAPSYPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC(=C(C=C2N1)OC)OC)NC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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